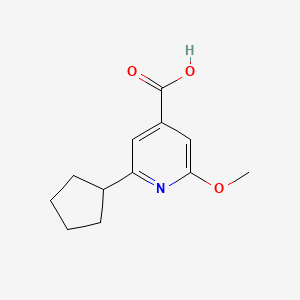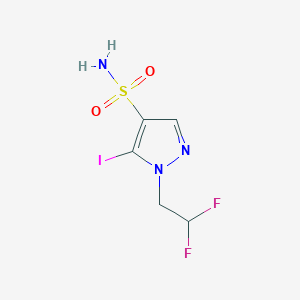
4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorinated benzenesulfonamides are a class of compounds widely used in medicinal chemistry due to their bioactive properties . They often serve as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of fluorinated benzenesulfonamides consists of a benzene ring substituted with a sulfonyl group (-SO2NH2) and a fluorine atom . The exact position of these substituents on the benzene ring can vary .Chemical Reactions Analysis
Fluorinated benzenesulfonamides can participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions . They can also undergo reactions with organometallic reagents .Physical And Chemical Properties Analysis
Fluorinated benzenesulfonamides are typically solid at room temperature . They have relatively high melting points . The presence of the fluorine atom can significantly affect the physical and chemical properties of these compounds, including their reactivity, acidity, and lipophilicity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-benzenesulfonyl amino acid esters, including our compound of interest, have demonstrated antiviral properties . Researchers have explored their potential as antiviral agents due to their structural features. Investigating the specific antiviral mechanisms and target viruses would be valuable.
Anti-Cancer Potential
The N-benzenesulfonyl scaffold has been associated with anti-cancer activity . Our compound could be evaluated for its effects on cancer cell lines, tumor growth inhibition, and potential molecular targets. Further studies are needed to elucidate its precise mode of action.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. N-benzenesulfonyl amino acid derivatives have shown promise as anti-inflammatory agents . Investigate whether our compound modulates inflammatory pathways or suppresses pro-inflammatory cytokines.
Antithrombin Effects
N-benzenesulfonyl amino acid esters have been linked to antithrombin properties . Investigate whether our compound affects blood coagulation pathways, thrombin inhibition, or platelet aggregation.
Activation of Abscisic Acid (ABA) Receptors
Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors . Explore whether our compound interacts with ABA receptors and influences ABA-mediated responses in plants or other systems.
Wirkmechanismus
Target of Action
The primary target of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is Cathepsin F . Cathepsin F is a lysosomal cysteine protease that plays a significant role in intracellular protein catabolism .
Mode of Action
It is known that the compound interacts with its target, cathepsin f, and potentially inhibits its activity . This interaction and subsequent inhibition can lead to changes in protein catabolism within the cell .
Biochemical Pathways
The biochemical pathways affected by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide are primarily those involving protein catabolism. By inhibiting Cathepsin F, the compound can disrupt the normal breakdown of proteins within the cell .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide’s action are largely dependent on its interaction with Cathepsin F. By inhibiting this enzyme, the compound can disrupt normal protein catabolism, potentially leading to alterations in cellular function .
Safety and Hazards
Zukünftige Richtungen
Fluorinated benzenesulfonamides continue to be of interest in medicinal chemistry due to their potential therapeutic applications . Future research will likely focus on the design and synthesis of new fluorinated benzenesulfonamides with improved potency, selectivity, and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBPYTYXPQAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)


![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
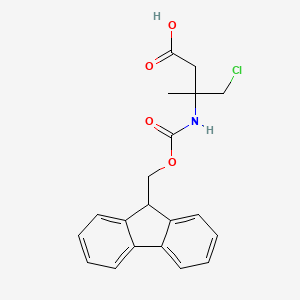
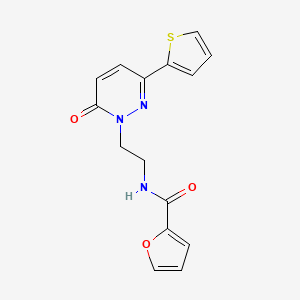
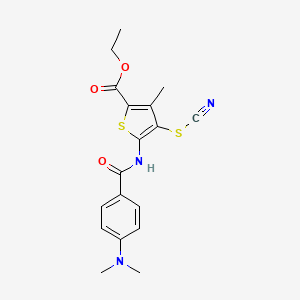

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)
![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)

![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)
